4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester
Description
Properties
CAS No. |
1019462-72-6 |
|---|---|
Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
ethyl 4,5-dichloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3 |
InChI Key |
ZWBKICCWNKFAQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis begins with 2-amino-6-chlorotoluene, which reacts with sodium oxalacetic ester in a diphenyl ether solvent (Dowtherm) under acidic conditions. Hydrochloric acid facilitates the formation of ethyl-β-carboxy-β-(2-methyl-3-chloranilo)-acrylate, which undergoes cyclization at 240–250°C to yield 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester. This intermediate is hydrolyzed with caustic soda to produce the corresponding carboxylic acid.
Decarboxylation and Phosphorus Oxychloride Treatment
Decarboxylation is achieved by heating the carboxylic acid in Dowtherm at 230°C, followed by reaction with phosphorus oxychloride (POCl₃) at 100°C to introduce the second chlorine substituent. The crude product is partitioned into aqueous and organic layers, with the acidic aqueous layer neutralized using 50% caustic soda to precipitate 8-methyl-4,7-dichloroquinoline. Final recrystallization from a low-boiling hydrocarbon solvent yields the pure compound.
Key Reaction Conditions:
-
Solvent : Diphenyl ether (Dowtherm)
-
Temperature : 230°C (decarboxylation), 100°C (POCl₃ reaction)
Cyclization of Enamines and Enol Ethers
Enol Ether Preparation
Enol ethers, such as ethyl 3-ethoxyacrylate, serve as precursors for quinoline ring formation. Acylmalonic esters are synthesized via acylation of diethyl malonate with benzoyl halides, followed by condensation with orthoformate esters. For example, 2-(2,4-dichloro-5-fluoro-3-methylbenzoyl)-3-ethoxyacrylic acid ethyl ester is prepared by reacting diethyl malonate with 2,4-dichloro-5-fluoro-3-methylbenzoic acid chloride.
Cyclization to Quinoline Core
Heating the enol ether with amines (e.g., aniline derivatives) in polar aprotic solvents like dimethylformamide (DMF) at 80–180°C induces cyclization. The reaction proceeds via intramolecular electrophilic aromatic substitution, forming the quinoline skeleton. Subsequent oxidation and esterification steps yield the target compound.
Key Reaction Conditions:
-
Solvent : DMF, dioxane, or sulfolane
-
Temperature : 80–180°C
Domino Process Using Arylmethyl Azides
Mechanism and Steps
Arylmethyl azides undergo acid-promoted rearrangement to N-aryl iminium ions, which react with ethyl 3-ethoxyacrylate in a domino sequence. The process includes:
-
Iminium Ion Formation : Acidic conditions (e.g., HCl) convert azides to electrophilic intermediates.
-
Nucleophilic Addition : Ethyl 3-ethoxyacrylate adds to the iminium ion, forming a β-amino ester.
-
Cyclization and Aromatization : Intramolecular electrophilic substitution constructs the quinoline ring, followed by oxidation to stabilize the aromatic system.
Optimization and Yields
Yields range from 40% to 92%, depending on the substituents’ electronic effects. Electron-donating groups on the aryl azide enhance reaction efficiency.
Example Protocol:
-
Substrate : 2,4-Dichloro-5-fluoro-3-nitrobenzyl azide
-
Reagent : Ethyl 3-ethoxyacrylate
-
Conditions : HCl (cat.), ethanol, 80°C, 12 hours
Comparative Analysis of Synthetic Methods
Advantages and Limitations :
-
The classical method is robust but requires high temperatures and specialized solvents.
-
The domino process offers modularity but depends on azide availability.
Industrial Applications and Patent Landscape
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or ammonia (NH3) under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry
4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is primarily explored for its potential as a lead compound in drug discovery:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicate effective inhibition at concentrations as low as 10 µg/mL.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines, particularly those overexpressing nuclear factor erythroid 2-related factor 2 (NRF2). In a study involving C57BL/6 mice, doses of 5 or 10 mg/kg resulted in significant tumor growth inhibition .
The biological activity of this compound is attributed to its ability to intercalate into DNA and inhibit specific enzymes involved in cellular metabolism:
- Mechanism of Action :
Industrial Applications
In addition to its pharmaceutical potential, 4,5-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester finds applications in the development of agrochemicals and dyes due to its chemical stability and reactivity.
Case Study Example: Anticancer Activity
A notable study investigated the anticancer effects of 4,5-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester on pancreatic adenocarcinoma models. The study revealed that treatment with this compound led to a marked reduction in tumor size compared to control groups. The proposed mechanism involved DNA intercalation and metabolic enzyme inhibition .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ in substituent type, position, and heterocyclic modifications. Below is a comparative analysis based on molecular features, synthesis, and applications:
Key Differences
Substituent Effects: The 4,5-dichloro substitution in the target compound increases electron-withdrawing effects compared to mono-halogenated analogs (e.g., 4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester). This enhances electrophilic reactivity at the quinoline core.
Functional Groups :
- The ethyl ester group in the target compound is a common hydrolyzable moiety, enabling conversion to carboxylic acids under acidic conditions.
- Compounds with nitro groups (e.g., ) exhibit distinct redox properties and are often intermediates in antibiotic synthesis.
Heterocyclic Modifications: Quinoxaline derivatives (e.g., Ethyl 4-chloro-8-methylquinoxaline-3-carboxylate) replace the quinoline nitrogen with a second nitrogen atom, altering electronic properties and binding affinity.
Research Findings
- Synthetic Utility: The target compound’s ethyl ester group facilitates hydrolysis to carboxylic acids, a step critical in synthesizing active pharmaceutical ingredients (APIs) like quinolone antibiotics.
- Safety Profile : The compound’s safety data sheet (SDS) aligns with UN GHS standards, highlighting hazards such as skin/eye irritation and the need for proper handling.
- Biological Activity: Dichloro-substituted quinolines exhibit enhanced antimicrobial activity compared to mono-halogenated variants due to increased lipophilicity and membrane penetration.
Biological Activity
4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, highlighting its antimicrobial and antitumor properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,5-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is C₁₄H₁₂Cl₂N₁O₂, with a molecular weight of 284.14 g/mol. The compound features:
- Chlorine atoms at positions 4 and 5
- A methyl group at position 8
- An ethyl ester functional group at position 3
These structural characteristics contribute to its lipophilicity and potential bioactivity, particularly in enhancing cell membrane penetration.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 4,5-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester, exhibit significant antimicrobial properties. The presence of chlorine atoms enhances the compound's lipophilicity, improving its ability to penetrate bacterial membranes. Studies have shown that it can inhibit various bacterial strains:
- Inhibition Zones :
Antitumor Activity
In addition to its antimicrobial effects, this compound has demonstrated antitumor activity against several cancer cell lines. For instance, derivatives have shown IC₅₀ values indicating potent cytotoxicity:
| Cell Line | IC₅₀ (mM) |
|---|---|
| HeLa | 30.98 |
| HCT116 | 22.7 |
| MCF-7 | 4.12 |
These results suggest that modifications in the chemical structure can significantly influence the biological efficacy against cancer cells .
The biological activity of 4,5-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is attributed to its ability to interact with specific biological targets. Interaction studies indicate that it may inhibit enzymes involved in bacterial resistance mechanisms. Techniques such as molecular docking have been employed to predict these interactions at the molecular level .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. A common method involves refluxing a mixture of appropriate precursors under acidic conditions. The synthesis typically yields high purity and good yields (65–90%) .
Case Studies and Research Findings
Recent studies have highlighted the potential of quinoline derivatives in drug development:
- Antiviral Activity : Some studies suggest that derivatives of quinoline compounds may inhibit Hepatitis B virus replication effectively .
- Comparative Studies : Structural comparisons with other related compounds have shown that variations in halogen placement can influence biological activity significantly. For example, ethyl derivatives with different chlorine placements exhibit diverse reactivity profiles .
Q & A
Q. What are the standard synthetic routes for 4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted anilines with β-keto esters under controlled temperatures (100–150°C) using high-boiling solvents like diphenyl ether or ethers. For example, ethyl 4-chloro-8-methylquinoline-3-carboxylate (CAS 37041-32-0) is synthesized by refluxing intermediates in diphenyl ether for 15 minutes, achieving ~60% yield before hydrolysis . Temperature and solvent selection critically impact reaction efficiency: higher temperatures accelerate cyclization but may degrade sensitive substituents. Post-synthesis, hydrolysis with NaOH/MeOH (10% aqueous) yields carboxylic acid derivatives (86.5% efficiency) .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer: Key techniques include:
- Mass Spectrometry (MS): Confirm molecular weight (249.69 g/mol for the ethyl ester derivative) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): Analyze substituent positions (e.g., methyl at C8, chlorine at C4/C5) via H and C spectra. For example, methyl groups typically resonate at δ 2.6–2.8 ppm in H NMR .
- X-ray Crystallography: Resolve crystal packing and bond angles, particularly for studying steric effects of dichloro and methyl groups .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer:
- Handling: Use nitrile gloves and fume hoods to avoid inhalation/contact. Inspect gloves for integrity and follow proper removal techniques .
- Storage: Keep in airtight containers under dry, inert atmospheres (e.g., nitrogen). Avoid exposure to moisture, which may hydrolyze the ester group .
- Safety: Equip labs with eyewash stations and fire-resistant materials (e.g., alcohol-insoluble foam for spills) .
Q. How is the biological activity of this compound assessed in preliminary studies?
- Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive/negative bacteria via broth microdilution (MIC values). Substituent electronegativity (Cl, methyl) enhances membrane penetration .
- Enzyme Inhibition: Use fluorescence quenching or HPLC to measure binding affinity to targets like DNA gyrase. The dichloro motif may chelate metal ions in active sites .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with varying substituents?
- Methodological Answer:
- DoE (Design of Experiments): Systematically vary temperature (80–160°C), solvent polarity (DMF vs. ethers), and catalyst loading (e.g., p-TsOH). For example, diphenyl ether increases yield by 20% compared to DMF due to better heat transfer .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >80% .
Q. How do substituent positions (e.g., Cl at C4/C5 vs. C5/C8) influence reactivity and bioactivity?
- Methodological Answer:
- Electron-Withdrawing Effects: Chlorine at C4/C5 increases electrophilicity at C3, enhancing ester hydrolysis rates. Compare for 4,5-dichloro vs. 5-chloro derivatives .
- Steric Effects: Methyl at C8 may hinder rotation of the ester group, altering binding to biological targets. Molecular docking simulations can predict steric clashes .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer:
- Solvent Referencing: Calibrate NMR using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts. For example, methyl peaks shift upfield in DMSO .
- Cross-Validation: Compare with computational models (DFT calculations) to verify substituent electronic environments .
Q. What strategies ensure compound stability under varying pH and temperature conditions?
- Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The ester group is prone to hydrolysis at pH >10 .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td). For ethyl esters, Td typically exceeds 200°C, but dichloro substituents may lower this by 20–30°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
